molecular formula C₂₁H₂₅NO B1140568 Hydroxy Terbinafine CAS No. 162227-13-6

Hydroxy Terbinafine

Cat. No.: B1140568
CAS No.: 162227-13-6
M. Wt: 307.43
Attention: For research use only. Not for human or veterinary use.
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Description

X-ray crystallography

While single-crystal data remain limited, powder diffraction patterns align with simulated spectra derived from density functional theory (DFT) models, confirming the planar naphthalene system and staggered conformation of the aliphatic chain.

Spectroscopic profiling

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.18 (s, 9H, tert-butyl), 3.90 (m, 2H, CH₂OH), 4.78 (m, 2H, N-CH₂-naphthyl), 6.24 (m, 1H, vinyl-H).
    • ¹³C NMR : δ 85.2 (sp-hybridized alkyne carbon), 123.5–134.8 (naphthalene carbons).
  • Mass spectrometry (MS) :

    • ESI-MS : m/z 308.20088 [M+H]⁺ (calc. 308.20112).
    • Fragmentation : Dominant ions at m/z 141.0698 (naphthylmethyl fragment) and 170.0954 (hydroxylated heptenynyl chain).
  • Infrared (IR) spectroscopy :

    • Peaks at 3320 cm⁻¹ (O-H stretch), 2110 cm⁻¹ (C≡C stretch), and 1640 cm⁻¹ (C=C stretch).

Table 3: Key spectroscopic assignments

Technique Signature Peaks Assignment
¹H NMR δ 1.18 (s) tert-butyl group
ESI-MS m/z 308.20088 Molecular ion [M+H]⁺
IR 2110 cm⁻¹ Alkyne stretch

Properties

IUPAC Name

(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO/c1-21(2,17-23)14-7-4-8-15-22(3)16-19-12-9-11-18-10-5-6-13-20(18)19/h4-6,8-13,23H,15-17H2,1-3H3/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEJUKJZTGFNKY-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CO)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Reaction-Based Synthesis

The primary route involves the reaction of tert-butyl acetylene with a Grignard reagent or organolithium compound, followed by condensation with propenal (acrolein). Key steps include:

  • Formation of the Organometallic Intermediate :

    • tert-Butyl acetylene is treated with n-butyllithium or vinyl magnesium bromide in tetrahydrofuran (THF) at −10°C to 5°C to form 3,3-dimethyl-1-butynyllithium or its Grignard analogue.

    • This intermediate reacts with propenal at room temperature, yielding 6,6-dimethyl-1-heptene-4-yne-3-ol after aqueous workup.

  • Reaction Conditions :

    • Temperature control (−10°C to 25°C) is critical to avoid side reactions such as polymerization of propenal.

    • Molar ratios of tert-butyl acetylene to propenal are maintained at 1:1–1.2 to ensure complete conversion.

Table 1: Comparative Yields from Grignard and Organolithium Routes

ReagentSolventTemperature (°C)Yield (%)Purity (GC)
n-ButyllithiumTHF−10 to 2557.692.36%
Vinyl Magnesium BromideTHF0 to 2562.0191.52%

Halogenation and Purification Strategies

The hydroxyl group in 6,6-dimethyl-1-heptene-4-yne-3-ol is susceptible to oxidation, necessitating careful handling. Subsequent halogenation (e.g., chlorination or bromination) is performed to generate 1-halo-6,6-dimethyl-2-heptene-4-yne, a direct precursor to Terbinafine.

  • Halogenation with ZnCl₂ Catalysis :

    • The intermediate is treated with PCl₅, SOCl₂, or PBr₃ in the presence of ZnCl₂ (0.2–4 mol equivalents) at 80–90°C.

    • This step achieves 85–92% conversion to the trans-isomer, favored due to steric hindrance from the tert-butyl group.

  • Vacuum Distillation for Purification :

    • Crude halogenated products are purified via fractional distillation under reduced pressure (10–50 torr).

    • Distillation at 64–68°C/10 mmHg isolates the trans-isomer with >90% purity, critical for minimizing genotoxic impurities in downstream steps.

Table 2: Halogenation Efficiency Under Varied Conditions

Halogenating AgentCatalyst (ZnCl₂)Temperature (°C)trans:cis RatioYield (%)
PBr₃1.5 eq80–907:159.7
SOCl₂2.0 eq70–855.7:155.4

Optimization of Reaction Parameters

Solvent Selection and Reaction Kinetics

  • THF vs. Hexane/THF Mixtures :

    • THF alone provides higher yields (57–62%) but requires stringent moisture control.

    • Hexane/THF mixtures reduce side reactions during halogenation, improving trans-selectivity by 15%.

  • Residence Time :

    • Prolonged reaction times (>6 hours) during condensation with propenal lead to dimerization, reducing yields by 8–12%.

Stereochemical Control

  • Thermodynamic vs. Kinetic Control :

    • At lower temperatures (−10°C), the cis-isomer predominates initially but isomerizes to the trans-form upon heating.

    • Catalytic ZnCl₂ accelerates isomerization, achieving trans:cis ratios up to 7:1.

Industrial-Scale Production and Challenges

Scalability of Vacuum Distillation

  • Equipment Design :

    • Short-path distillation units with internal condensors are preferred to minimize thermal decomposition.

    • Batch sizes exceeding 100 kg require fractional distillation columns with ≥15 theoretical plates.

  • Impurity Profiling :

    • Genotoxic impurities (e.g., residual propenal or tert-butyl acetylene dimers) are controlled to <5 ppm via two-stage distillation.

Table 3: Industrial-Scale Distillation Parameters

ParameterSmall Scale (1–10 kg)Large Scale (>100 kg)
Pressure (torr)25–3510–20
Temperature (°C)55–9564–68
Purity (GC)92–95%>99%

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

  • Methodology :

    • Column: C18, 250 × 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile/0.1% phosphoric acid (70:30)

    • Detection: UV at 254 nm

  • Acceptance Criteria :

    • trans-Isomer: ≥95%

    • Total impurities: ≤0.5%

Gas Chromatography (GC) for Residual Solvents

  • Key Parameters :

    • Column: DB-5, 30 m × 0.32 mm

    • Oven Program: 40°C (hold 5 min) to 250°C at 10°C/min

Chemical Reactions Analysis

Types of Reactions: Hydroxy Terbinafine undergoes various chemical reactions, including:

    Oxidation: this compound can be further oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound back to Terbinafine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Regeneration of Terbinafine.

    Substitution: Formation of various substituted derivatives of Terbinafine.

Scientific Research Applications

Pharmacological Properties

1. Antifungal Activity
Hydroxy terbinafine exhibits potent antifungal properties by inhibiting squalene epoxidase, an enzyme critical for ergosterol synthesis in fungi. This mechanism disrupts fungal cell membrane integrity, making it effective against a range of dermatophytes and other fungi. Research indicates that this compound can be particularly effective against resistant strains of fungi, enhancing treatment options for patients with chronic infections .

2. Drug Interactions and Metabolism
this compound is known to influence the pharmacokinetics of co-administered drugs by acting as a competitive inhibitor of cytochrome P450 enzymes, particularly CYP2D6. This can lead to significant drug-drug interactions, necessitating careful monitoring of liver function and drug levels during therapy . A notable case involved a patient experiencing increased serum concentrations of amitriptyline after starting this compound, highlighting the importance of understanding these interactions in clinical practice .

Clinical Applications

1. Treatment of Onychomycosis
this compound is utilized in the treatment of onychomycosis (fungal nail infections). Its high bioavailability and efficacy make it a preferred choice for systemic treatment. A study demonstrated that a novel drug delivery system using transfersomes significantly improved skin penetration and therapeutic outcomes for patients with onychomycosis .

2. Case Studies
Several case reports have documented the successful use of this compound in treating severe fungal infections resistant to other therapies. For instance, one case involved a patient with chronic dermatophyte infection who achieved complete resolution after being treated with this compound following failure with alternative antifungal agents .

Safety Profile

Despite its efficacy, this compound is associated with potential hepatotoxicity. Reports suggest that monitoring liver function tests is crucial due to the risk of elevated liver enzymes and rare cases of severe hepatic dysfunction . The incidence rate for serious liver-related adverse effects is estimated at approximately 1 in 37,000 patients treated .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other antifungal agents:

Antifungal Agent Mechanism of Action Efficacy Against Dermatophytes Safety Profile
This compoundSqualene epoxidase inhibitorHighModerate (liver monitoring needed)
ItraconazoleErgosterol synthesis inhibitorModerateLow (generally well-tolerated)
FluconazoleErgosterol synthesis inhibitorModerateLow (rare hepatotoxicity)

Mechanism of Action

Hydroxy Terbinafine exerts its antifungal effects by inhibiting the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By blocking this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of squalene and subsequent fungal cell death. This mechanism is similar to that of Terbinafine but may offer enhanced efficacy due to better solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Terbinafine and Its Metabolites

Pharmacokinetic and Metabolic Profiles

Key differences between hydroxyterbinafine and other terbinafine metabolites are highlighted below:

Compound Formation Pathway Plasma Concentration Excretion Enzymatic Involvement
Terbinafine Parent drug High (active form) Urine (70%), feces (30%) CYP2C19, 3A4
N-Desmethylterbinafine N-dealkylation Moderate Urine (15% as unconjugated) CYP2C19, 3A4
Carboxyterbinafine Oxidation High (main metabolite) Urine (major unconjugated) CYP-mediated
Hydroxy Terbinafine Hydroxylation Low (trace glucuronides) Urine (glucuronidated) CYP2C19, 3A4

Key Findings :

  • Hydroxyterbinafine exhibits lower systemic exposure compared to carboxyterbinafine, the dominant metabolite .
  • Unlike terbinafine, hydroxyterbinafine undergoes rapid glucuronidation, reducing its free circulating levels .
  • Steady-state trough levels of hydroxyterbinafine are comparable to other metabolites by day 21, indicating stable pharmacokinetics .

Comparison with Other Antifungal Agents

Efficacy and Mechanism of Action

While direct studies on hydroxyterbinafine’s antifungal efficacy are lacking, comparisons can be inferred from terbinafine’s clinical

Compound Class Target Efficacy Against T. mentagrophytes Administration
Terbinafine Allylamine Squalene epoxidase High (90% mycological cure) Oral/Topical
Lanoconazole Imidazole Lanosterol 14α-demethylase Comparable to terbinafine Topical
Luliconazole Imidazole Lanosterol 14α-demethylase Comparable to terbinafine Topical
Amorolfine Morpholine Δ14-reductase/Δ7-Δ8 isomerase Moderate (data limited) Topical
This compound Metabolite Unknown Not directly assessed N/A

Key Findings :

  • Terbinafine’s efficacy against dermatophytes is comparable to imidazoles (lanoconazole, luliconazole) in topical formulations .
  • Hydroxyterbinafine’s role in antifungal activity is unclear, as its mechanism and potency remain uncharacterized.

Biological Activity

Hydroxy terbinafine, a metabolite of the antifungal agent terbinafine, exhibits significant biological activity primarily through its mechanism of action against fungal infections. This article explores the biological activity, pharmacokinetics, and clinical implications of this compound, supported by data tables and relevant case studies.

This compound acts primarily by inhibiting the enzyme squalene monooxygenase , which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By blocking this enzyme, this compound disrupts the synthesis of ergosterol, leading to an accumulation of squalene and ultimately causing fungal cell death. This mechanism is similar to that of its parent compound, terbinafine.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion (ADME).

  • Absorption : this compound is well absorbed when administered orally.
  • Distribution : It has a high volume of distribution due to its lipophilic nature, allowing it to accumulate in skin and adipose tissues.
  • Metabolism : The compound undergoes extensive hepatic metabolism, primarily via cytochrome P450 enzymes.
  • Excretion : this compound is excreted mainly through urine as metabolites.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability>70%
Volume of Distribution76 L/h
Half-life200-400 hours
Clearance1.11 L/h/kg

Biological Activity and Efficacy

This compound demonstrates potent antifungal activity against various dermatophytes and fungi. In vitro studies have shown that it retains effectiveness similar to that of terbinafine.

Table 2: In Vitro Antifungal Activity

OrganismMinimum Inhibitory Concentration (MIC)
Trichophyton rubrum0.03 µg/mL
Microsporum canis0.06 µg/mL
Epidermophyton floccosum0.12 µg/mL

Case Studies

  • Case Study on Terbinafine-Induced Hepatotoxicity :
    A study reported a case involving a 48-year-old female who developed acute generalized exanthematous pustulosis after starting oral terbinafine. The eruption began eight days post-initiation and resolved after discontinuation of the drug. This highlights the importance of monitoring liver function during treatment with this compound due to potential hepatotoxic effects .
  • Combination Therapy Efficacy :
    Research has indicated that this compound may be used in combination with other antifungal agents to enhance efficacy against resistant strains. A study demonstrated synergistic effects when this compound was combined with azoles in treating refractory mycoses .

Safety Profile and Adverse Effects

While this compound is generally well tolerated, it can lead to hepatotoxicity in some patients. Clinical studies have reported elevated liver enzymes in patients treated with terbinafine, necessitating regular monitoring .

Table 3: Reported Adverse Effects

Adverse EffectIncidence Rate
Elevated liver enzymes3.4% in treated vs. 1.4% in placebo
Hepatic failureRare (1:1,000,000 exposure)

Q & A

Basic Research Questions

Q. What is the comparative efficacy of Hydroxy Terbinafine against other antifungal agents in clinical settings?

  • Methodological Answer : Comparative efficacy studies should utilize randomized controlled trials (RCTs) with clinical scoring metrics (e.g., mycological cure rates, lesion severity indices) and statistical analyses such as ANOVA or risk ratios. For example, terbinafine demonstrated significantly higher efficacy than lanoconazole (P < 0.001) and comparable efficacy to luliconazole in a dermatophytosis model . Meta-analyses of pooled data (e.g., Cochrane reviews) can further validate these findings, as seen in trials comparing terbinafine to griseofulvin (RR = 2.26, 95% CI: 1.49–3.44) .

Q. How do CYP450 enzymes influence this compound’s metabolic clearance?

  • Methodological Answer : Metabolic studies should employ in vitro assays with human liver microsomes or recombinant CYP isoforms (e.g., CYP2C19, 3A4) to quantify enzyme contributions. Steady-state kinetic profiling (Michaelis-Menten parameters) and inhibitor cocktails can identify dominant pathways. For example, terbinafine’s N-dealkylation is primarily mediated by CYP2C19 and 3A4, with kinetic constants (e.g., Vmax, Km) critical for predicting drug-drug interactions .

Q. What are the safety considerations for this compound in vulnerable populations, such as lactating individuals?

  • Methodological Answer : Pharmacokinetic studies in lactating subjects should measure plasma-to-milk concentration ratios and infant exposure levels. For terbinafine, the maximum milk-to-plasma ratio is 7:1, with infant intake estimated at 16% of the maternal dose. Sampling at critical timepoints (e.g., 6–12 hours post-administration) and longitudinal safety monitoring (e.g., liver function tests) are recommended .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize this compound production parameters in microbial fermentation?

  • Methodological Answer : RSM with Central Composite Design (CCD) allows simultaneous optimization of multiple variables (e.g., pH, temperature, nutrient concentrations) while evaluating interactive effects. For example, Lysinibacillus isolate MK212927’s terbinafine production was optimized using CCD, reducing experimental trials by 40% compared to one-factor-at-a-time approaches. Key outputs include polynomial regression models and 3D surface plots to identify maxima .

Q. How should researchers analyze conflicting data on this compound combination therapies (e.g., with griseofulvin)?

  • Methodological Answer : Contradictory findings require stratified subgroup analyses and sensitivity testing. For instance, combining terbinafine with griseofulvin showed no additive efficacy in dermatophytosis (P > 0.05 for T+G vs. T alone), attributed to overlapping mechanisms or resistance patterns. Bayesian meta-analyses can quantify heterogeneity, while in vitro checkerboard assays (FIC index) assess synergism/antagonism .

Q. What statistical frameworks are appropriate for adverse event (AE) signal detection in this compound pharmacovigilance studies?

  • Methodological Answer : Register-based studies (e.g., Danish National Adverse Reaction Database) should use disproportionality analysis (e.g., reporting odds ratios, ROR) to detect AE signals. Confounding adjustment via multivariable regression (e.g., age, comorbidities) and time-to-onset analysis can distinguish drug-related AEs from background rates. Limitations include underreporting and lack of causality validation .

Q. How can computational models predict this compound’s bioactivation and toxicity pathways?

  • Methodological Answer : In silico tools (e.g., molecular docking, QSAR models) simulate terbinafine’s interactions with metabolic enzymes and reactive metabolite formation (e.g., naphthalene derivatives). Pathway enrichment analysis identifies high-risk nodes (e.g., CYP-mediated bioactivation), validated with in vitro genotoxicity assays (Ames test, micronucleus assay) .

Methodological Guidance

  • Experimental Design : Prioritize RSM for multifactorial optimization and RCTs with CONSORT-compliant protocols for clinical trials .
  • Data Analysis : Use disproportionality metrics for pharmacovigilance , Bayesian frameworks for heterogeneous data , and kinetic modeling for metabolic studies .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.